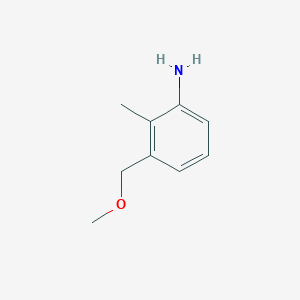

3-(Methoxymethyl)-2-methylaniline

Description

3-(Methoxymethyl)-2-methylaniline (CAS: 19500-02-8) is an aromatic amine derivative featuring a methoxymethyl (-CH2OCH3) group at the 3-position and a methyl (-CH3) group at the 2-position of the aniline ring. This substitution pattern enhances its utility in organic synthesis, particularly in electrophilic substitution reactions, where the methoxymethyl group acts as an electron-donating substituent, directing reactivity toward specific ring positions . Its molecular formula is C9H13NO, with a molar mass of 151.20 g/mol. The compound is frequently employed as an intermediate in pharmaceutical and materials science research, including studies on polymerization kinetics and copolymer design .

Properties

IUPAC Name |

3-(methoxymethyl)-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-8(6-11-2)4-3-5-9(7)10/h3-5H,6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPOEWHLSICXAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39053-19-5 | |

| Record name | 3-(methoxymethyl)-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)-2-methylaniline typically involves the reaction of 2-methylaniline with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the reaction.

Major Products Formed:

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted anilines depending on the substituent introduced.

Scientific Research Applications

3-(Methoxymethyl)-2-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-2-methylaniline involves its interaction with specific molecular targets. The methoxymethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Positional Isomers

- 4-Methoxy-2-methylaniline (m-Cresidine; CAS: 102-50-1): The methoxy group at the 4-position (para to the amino group) reduces steric hindrance compared to the 3-(methoxymethyl) analog. This structural difference leads to distinct reactivity in electrophilic aromatic substitution, favoring ortho/para-directing effects. m-Cresidine is widely used in dye synthesis and agrochemicals .

- 3-Methoxy-2-methylaniline (CAS: 19500-02-8): The methoxy group at the 3-position (meta to the amino group) introduces steric and electronic effects that slow polymerization rates compared to unsubstituted anilines, as observed in copolymerization studies .

Functional Group Variations

- 2-Chloro-N-(methoxymethyl)aniline : The chloro substituent at the 2-position (electron-withdrawing) contrasts with the methoxymethyl group (electron-donating) in 3-(methoxymethyl)-2-methylaniline. This difference significantly alters reactivity in nucleophilic substitution, making the chloro derivative more reactive in cross-coupling reactions for pharmaceutical intermediates .

- 3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline (CAS: 1239746-62-3) : The addition of an oxadiazole heterocycle enhances biological activity, particularly in receptor binding studies, compared to the simpler this compound .

Biological Activity

3-(Methoxymethyl)-2-methylaniline, a compound with the molecular formula C10H13NO, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

- IUPAC Name : this compound

- CAS Number : 39053-19-5

- Molecular Structure : The compound features a methoxymethyl group and a methylaniline backbone, which may influence its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains. Its structure allows for interaction with bacterial cell membranes, potentially disrupting their integrity.

- Anticancer Potential : Investigations into its anticancer properties have shown promise. The compound may inhibit specific pathways involved in cancer cell proliferation and survival, although detailed studies are still required to elucidate these mechanisms.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses. It may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism, thereby exerting its effects.

- Receptor Interaction : It might interact with specific receptors on cell membranes, influencing cellular signaling pathways related to inflammation and apoptosis.

- Cell Membrane Disruption : By integrating into lipid bilayers, the compound could compromise membrane integrity, leading to cell lysis in microbial targets.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various anilines, including this compound. Results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus, suggesting potential as a therapeutic agent against bacterial infections.

Study 2: Anticancer Evaluation

In vitro assays demonstrated that this compound could inhibit the proliferation of human cancer cell lines. The compound induced apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent.

Study 3: Anti-inflammatory Mechanism

Research involving murine models showed that treatment with this compound reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that it may modulate immune responses effectively.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methoxy-2-methylaniline | Methoxy group on aromatic ring | Antimicrobial, anticancer |

| N,N-Dimethyl-4-methylaniline | Dimethyl substitution | Neuroprotective |

| 3-Methyl-4-aminoaniline | Amino group on aromatic ring | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.